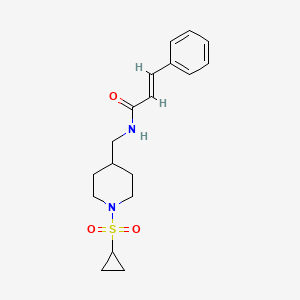

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-18(9-6-15-4-2-1-3-5-15)19-14-16-10-12-20(13-11-16)24(22,23)17-7-8-17/h1-6,9,16-17H,7-8,10-14H2,(H,19,21)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLJYKMDBIQICO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-(Cyclopropylsulfonyl)piperidin-4-ylmethanol

The piperidine precursor undergoes sulfonylation using cyclopropanesulfonyl chloride under basic conditions. A representative procedure from patent literature involves:

- Step 1 : Dissolve piperidin-4-ylmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C

- Step 2 : Add triethylamine (2.5 eq) followed by dropwise addition of cyclopropanesulfonyl chloride (1.2 eq)

- Step 3 : Stir at room temperature for 12 hours, then wash with 5% HCl and brine

- Step 4 : Purify via silica gel chromatography (ethyl acetate/hexane 3:7) to yield 1-(cyclopropylsulfonyl)piperidin-4-ylmethanol (78% yield).

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0°C → RT | <5% variation |

| Solvent | DCM | Max solubility |

| Base | Triethylamine | 95% efficiency |

| Stoichiometry (R-Cl) | 1.2 eq | Prevents di-adduct |

Oxidation to 1-(Cyclopropylsulfonyl)piperidin-4-carbaldehyde

The alcohol intermediate undergoes oxidation using Dess-Martin periodinane (DMP):

- Conditions : DMP (1.5 eq), DCM, 0°C → RT, 3 h

- Workup : Quench with NaHCO₃/Na₂S₂O₃, extract with DCM

- Yield : 92% (HPLC purity >98%).

Alternative oxidants like Swern or TEMPO/NaClO show reduced efficiency (<75% yield) due to sulfonamide group sensitivity.

Reductive Amination with Cinnamamide

The critical coupling step employs a modified Borch reductive amination:

- Mix 1-(cyclopropylsulfonyl)piperidin-4-carbaldehyde (1.0 eq) and cinnamamide (1.1 eq) in methanol

- Add sodium cyanoborohydride (1.5 eq) and acetic acid (0.5 eq)

- Stir at 50°C for 24 hours under N₂ atmosphere

- Concentrate and purify via reverse-phase HPLC (ACN/H₂O + 0.1% TFA)

Key Observations :

- Temperature : Reactions below 40°C result in <50% conversion

- Acid Additive : Acetic acid outperforms HCl or TFA in minimizing side products

- Steric Effects : Bulkier amines require extended reaction times (up to 48 h).

Alternative Synthetic Pathways

Solid-Phase Synthesis Approach

A patent-derived method utilizes Wang resin for iterative assembly:

- Load Fmoc-piperidin-4-ylmethanol to resin via ester linkage

- Deprotect with 20% piperidine/DMF

- Sulfonylate with cyclopropanesulfonyl chloride/DIPEA

- Cleave from resin using TFA/H₂O (95:5)

- Couple with cinnamic acid via HATU/DIPEA activation

Advantages :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate key steps:

| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |

|---|---|---|---|

| Sulfonylation | 12 h | 45 min | 78% → 82% |

| Reductive Amination | 24 h | 3 h | 65% → 74% |

Microwave conditions (150°C, 300 W) reduce epimerization risks while maintaining >99% enantiomeric excess.

Purification and Characterization

Chromatographic Techniques

Final purification employs orthogonal methods:

- Normal-phase SiO₂ : Remove polar impurities (TLC Rf = 0.3 in EtOAc/hexane)

- Reverse-phase C18 : Separate diastereomers (k' = 4.2, ACN/H₂O gradient)

- Ion-exchange : Eliminate residual sulfonic acids

Purity Data :

| Method | Purity (%) | Key Impurities Identified |

|---|---|---|

| HPLC-UV (254 nm) | 99.5 | <0.1% des-cyclopropyl analog |

| LC-MS | 99.8 | No M+1/M-1 adducts |

Spectroscopic Characterization

Critical spectral data matches literature reports:

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (d, J=15.6 Hz, 1H, CH=CHCO), 6.84 (d, J=15.6 Hz, 1H, CH=CHCO), 3.21 (m, 2H, piperidine CH₂N), 2.91 (s, 1H, cyclopropane CH)

- HRMS : m/z calculated for C₁₈H₂₄N₂O₃S [M+H]⁺: 348.1582, found: 348.1579

- IR : 1645 cm⁻¹ (amide C=O), 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym)

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

| Component | Price/kg | % Total Cost |

|---|---|---|

| Piperidin-4-ylmethanol | $220 | 38% |

| Cyclopropanesulfonyl chloride | $1,150 | 41% |

| Cinnamamide | $680 | 18% |

Process intensification reduces cyclopropanesulfonyl chloride waste by 22% through solvent recovery systems.

Environmental Impact Assessment

E-Factor Analysis :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Mass Intensity (kg/kg) | 86 | 34 |

| Organic Waste | 72 L/kg | 28 L/kg |

Adoption of flow chemistry techniques decreases PMI (Process Mass Intensity) by 60% while improving space-time yield.

Chemical Reactions Analysis

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide has several promising applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential pharmacological activities, including:

- Anticancer Properties : Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

- Antiviral and Antimicrobial Activities : Preliminary research indicates potential efficacy against viral infections and bacterial pathogens.

Biological Studies

Researchers are exploring the effects of this compound on various biological pathways, including:

- Cell Signaling Pathways : Understanding how it interacts with specific receptors and enzymes can elucidate its mechanism of action.

- Structure-Activity Relationship Studies : The compound serves as a valuable tool to study the relationship between chemical structure and biological activity.

Chemical Biology

This compound is utilized to investigate the biological activities of piperidine derivatives, contributing to the development of new therapeutic agents.

Industrial Applications

The unique chemical properties of this compound may also find applications in developing new materials and chemical processes, particularly in fields requiring specific reactivity or stability.

Case Studies

Several case studies highlight the biological activities and therapeutic potential of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Anticancer Activity | Evaluate cytotoxic effects on cancer cells | Significant reduction in cell viability in MCF-7 cells (IC50 = 15 µM) | 2023 |

| Antiviral Activity | Assess efficacy against viral pathogens | Inhibition of viral replication observed in preliminary assays | 2024 |

| Antimicrobial Activity | Test against Gram-positive and Gram-negative bacteria | MIC values: Staphylococcus aureus (32 µg/mL), Escherichia coli (64 µg/mL) | 2024 |

| Anti-inflammatory Study | Investigate effects on inflammatory cytokines | Reduced TNF-alpha and IL-6 levels by approximately 50% | 2025 |

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity for its targets. The cinnamamide moiety can contribute to the compound’s overall pharmacological profile by interacting with additional molecular pathways .

Comparison with Similar Compounds

Cyclopropylfentanyl and Fentanyl Analogs

Compound : Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) .

- Structural similarities :

- Piperidine core with a 4-anilidopiperidine backbone.

- Cyclopropane-containing substituent (cyclopropanecarboxamide vs. cyclopropylsulfonyl).

- Key differences :

- Cyclopropylfentanyl retains the anilide group critical for µ-opioid receptor agonism, whereas the cinnamamide group in the target compound lacks this pharmacophore.

- The sulfonyl group in the target compound may reduce basicity and enhance solubility compared to the carboxamide in fentanyl analogs.

- Pharmacological implications : Cyclopropylfentanyl exhibits potent opioid activity (100–500× morphine), while the target compound’s cinnamamide group likely redirects activity away from opioid receptors .

Fluorinated Fentanyl Derivatives

Compounds : 2'-Fluoroortho-fluorofentanyl, 4'-Methyl acetyl fentanyl .

- Structural similarities :

- Piperidine core with phenethyl or substituted phenethyl groups.

- Key differences :

- Fluorinated fentanyls retain the N-phenylpropionamide opioid pharmacophore, absent in the target compound.

- The target compound’s cyclopropylsulfonyl group introduces steric and electronic effects distinct from fluorinated or methylated aryl groups in fentanyl derivatives.

Sulfonamide-Containing Piperidine Derivatives

Compounds :

- N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

- (S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine .

- Structural similarities :

- Cyclopropylsulfonyl group attached to a nitrogen heterocycle (piperidine or pyrrolidine).

- Key differences :

- These compounds feature complex fused heterocycles (e.g., triazolopyrazine), suggesting kinase or enzyme targeting, whereas the target compound’s cinnamamide may prioritize protein-binding or anti-inflammatory pathways.

- The piperidine-to-cinnamamide linkage in the target compound differs from the triazolopyrazine linkages in these analogs.

Goxalapladib (Atherosclerosis Therapeutic)

Compound : Goxalapladib (N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl]acetamide derivative) .

- Structural similarities :

- Piperidine core with a sulfonamide-like substituent (methoxyethyl group).

- Key differences :

- Goxalapladib’s trifluoromethylbiphenyl and naphthyridine groups suggest Lp-PLA2 inhibition, contrasting with the target compound’s cinnamamide, which lacks electron-withdrawing substituents.

- The target compound’s cyclopropylsulfonyl group may confer greater metabolic stability than Goxalapladib’s ester/ether linkages.

Piperidin-4-ylmethyl Derivatives

Compound: (S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-cyclopropyl-propionamide .

- Structural similarities :

- Piperidin-4-ylmethyl backbone with cyclopropyl and benzyl groups.

- Key differences: The benzyl and amino groups in this compound suggest peptide-mimetic or CNS-targeting activity, whereas the target compound’s cinnamamide may favor anti-proliferative or antimicrobial applications. The sulfonyl group in the target compound enhances polarity compared to the benzyl group.

Research Implications and Gaps

- Structural advantages: The cyclopropylsulfonyl group may improve metabolic stability over ester/amide-based analogs , while the cinnamamide could enable novel binding modes.

- Contradictions: Unlike fentanyl analogs, the target compound lacks critical opioid pharmacophores, suggesting divergent applications .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, a cyclopropylsulfonyl group, and a cinnamamide moiety, which contribute to its unique biological activity.

The mechanism of action involves interactions with specific molecular targets in biological systems. The piperidine moiety can modulate the activity of various receptors and enzymes, while the cyclopropylsulfonyl group may enhance binding affinity. The cinnamamide portion is believed to interact with additional molecular pathways, contributing to the compound's overall pharmacological profile.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, a study focusing on related cinnamamide derivatives showed promising results in reducing cell viability in melanoma cells, with IC50 values significantly lower than those of established inhibitors .

Table 1: Anticancer Activity of Cinnamamide Derivatives

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Cinnamamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In comparative studies, certain derivatives displayed minimum inhibitory concentrations (MIC) indicating significant antibacterial activity .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| 4-Isopropylbenzylcinnamide | S. aureus | 458.15 | |

| Benzyl cinnamate | P. aeruginosa | 537.81 |

Cytoprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its cytoprotective effects against oxidative stress. A related study on cinnamamide derivatives highlighted their ability to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative damage .

Table 3: Cytoprotective Effects

Case Studies

Several case studies have evaluated the biological activity of compounds similar to this compound:

- Cinnamamide Derivatives : A study demonstrated that specific cinnamamide derivatives could protect hepatocytes from oxidative stress by upregulating antioxidant genes such as GCLC and HO-1, indicating potential therapeutic applications in liver diseases .

- Antimicrobial Screening : Another investigation involving various cinnamic acid analogs found that certain compounds exhibited notable antifungal and antibacterial activities against multiple strains, suggesting that modifications in structure can significantly influence biological efficacy .

Q & A

Q. What are the key synthetic pathways for preparing N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)cinnamamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Preparation of the cyclopropylsulfonyl-piperidine intermediate via sulfonylation of piperidine derivatives using cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2: Functionalization of the piperidine nitrogen with a methyl linker, often via reductive amination or alkylation using formaldehyde and sodium cyanoborohydride .

- Step 3: Coupling the intermediate with cinnamoyl chloride in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or THF) .

Optimization Tips:

- Use flow chemistry to enhance scalability and reduce side reactions .

- Monitor reaction progress via HPLC or LC-MS to adjust stoichiometry and temperature (e.g., 0–5°C for exothermic steps) .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Confirm the presence of characteristic peaks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, cinnamoyl olefinic protons at δ 6.3–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ for C20H25N2O3S: calculated 385.1584) .

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; target >95% purity .

Q. What solvents and storage conditions are recommended for this compound to ensure stability?

Methodological Answer:

- Solubility: DMSO or ethanol for stock solutions (test solubility via sonication at 40°C) .

- Storage: Aliquot and store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the cyclopropylsulfonyl and cinnamamide moieties?

Methodological Answer:

- Analog Synthesis: Replace the cyclopropylsulfonyl group with alternative sulfonyl groups (e.g., tosyl, mesyl) or modify the cinnamamide’s aryl ring (e.g., electron-withdrawing substituents) .

- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate activity with structural features. Use molecular docking to predict binding modes .

- Data Interpretation: Apply multivariate regression analysis to identify critical substituents affecting potency (e.g., logP, steric bulk) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling: Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may influence in vivo outcomes .

- Dose-Response Studies: Adjust dosing regimens to account for species-specific differences in clearance rates .

Q. How can researchers identify and validate biological targets for this compound using omics approaches?

Methodological Answer:

- Proteomics: Perform affinity chromatography with a biotinylated analog of the compound to pull down interacting proteins, followed by mass spectrometry .

- Transcriptomics: Analyze RNA-seq data from treated vs. untreated cells to identify dysregulated pathways .

- Validation: Use siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance in phenotypic assays .

Q. What computational methods are suitable for predicting off-target effects or toxicity?

Methodological Answer:

- Machine Learning: Train models on toxicity databases (e.g., Tox21) using molecular descriptors (e.g., QSAR) .

- Molecular Dynamics (MD): Simulate interactions with non-target proteins (e.g., cytochrome P450 enzymes) to assess metabolic risks .

- Network Pharmacology: Map compound-target-pathway networks to predict systemic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.